molecular formula C17H24N6S B6441859 4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-(methylsulfanyl)pyrimidine CAS No. 2549045-09-0

4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-(methylsulfanyl)pyrimidine

Cat. No.: B6441859
CAS No.: 2549045-09-0
M. Wt: 344.5 g/mol
InChI Key: RWWCSNIDUGTRNT-UHFFFAOYSA-N
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Description

The compound 4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-(methylsulfanyl)pyrimidine is a pyrimidine derivative featuring a piperazine linker between two substituted pyrimidine rings. Its structure includes:

  • A 4,6-dimethylpyrimidin-2-yl group attached to the piperazine nitrogen.
  • A 6-ethyl substituent and a 2-(methylsulfanyl) group on the second pyrimidine ring.

Pyrimidine derivatives are known for diverse biological activities, including kinase inhibition and antimicrobial effects, depending on substituent patterns . For example, 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine (a structural analog) was synthesized in 96% yield using excess piperazine and 2-chloro-4,6-dimethylpyrimidine in THF/water .

Properties

IUPAC Name

2-[4-(6-ethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6S/c1-5-14-11-15(21-17(20-14)24-4)22-6-8-23(9-7-22)16-18-12(2)10-13(3)19-16/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWCSNIDUGTRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Selected Pyrimidine Derivatives

Compound Name Molecular Formula Substituents/Modifications Yield (%) Melting Point (°C) Key Properties/Notes
Target Compound C₁₇H₂₄N₆S 4,6-dimethylpyrimidin-2-yl, 6-ethyl, 2-(methylsulfanyl) N/A N/A Likely moderate solubility due to ethyl group
4-Chloro-6-{4-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine C₁₄H₁₆Cl₂N₆S₂ Dual chloro, dual methylsulfanyl N/A N/A Higher molecular weight; chloro groups may reduce solubility
7-(4-(Methylsulfonyl)piperazin-1-yl)-2-(4-methylphenyl)-5-phenyl-oxazolo[4,5-d]pyrimidine C₂₅H₂₄N₆O₃S Oxazolo ring, methylsulfonyl 75 289–291 High melting point; sulfonyl enhances stability
2,4,5-Trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine (5) C₁₀H₁₁Cl₄N₅ Trichloro, 2-chloroethyl-piperazine 42 N/A Reactivity at C2/C4 positions; lower yield
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholinothieno[3,2-d]pyrimidine C₂₀H₂₅N₅O₃S₂ Thieno ring, morpholino, methanesulfonyl N/A N/A Enhanced electronic effects from sulfonyl

Key Observations:

Substituent Effects: Chloro vs. Ethyl Groups: Chloro substituents (e.g., in ) increase molecular weight and may reduce solubility compared to the ethyl group in the target compound. Methylsulfanyl vs.

Synthetic Yields :

  • Piperazine-linked pyrimidines (e.g., ) achieve high yields (up to 96%) under optimized conditions, while polychlorinated derivatives (e.g., ) show lower yields (~42–52%), likely due to steric and electronic challenges.

Thermal Stability :

  • Sulfonyl-containing derivatives (e.g., ) exhibit high melting points (247–291°C), suggesting strong crystalline packing and thermal stability.

Reactivity Patterns :

  • Chloropyrimidines undergo nucleophilic substitution preferentially at specific positions. For example, in 4,5,6-trichloropyrimidine-2-carbonitrile (1) , the C4 position is most reactive toward DABCO , whereas the target compound’s ethyl and methylsulfanyl groups may direct reactivity to other sites.

Research Findings and Data Analysis

  • Synthesis Challenges: The failure to benzoylate 4-chloro-6-dimethylamino-2-(methylsulfanyl)pyrimidine () highlights the sensitivity of pyrimidine derivatives to substituent electronic effects. Methylsulfanyl groups may sterically hinder reactions at adjacent positions .
  • Biological Relevance : Sulfonyl-piperazine derivatives (e.g., ) are common in drug design due to their stability and hydrogen-bonding capacity. The target compound’s methylsulfanyl group, while less polar, may improve membrane permeability .
  • Structural Diversity: Hybrid systems like oxazolo[4,5-d]pyrimidines () and thieno[3,2-d]pyrimidines () demonstrate expanded aromatic systems, which can enhance binding to biological targets compared to simple pyrimidines.

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